molecular formula C11H17NO2 B13047947 (1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL

Cat. No.: B13047947
M. Wt: 195.26 g/mol
InChI Key: XTVFMXASCVKGGK-KCJUWKMLSA-N
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Description

(1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, ensuring that the product meets the stringent requirements for pharmaceutical and industrial applications .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various amines .

Scientific Research Applications

(1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique stereochemistry.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site and preventing substrate access. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(4-Methoxyphenyl)ethanol
  • 2-Phenylpyridine
  • Cyclin-dependent kinase inhibitors

Uniqueness

What sets (1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL apart from similar compounds is its specific stereochemistry, which imparts unique biological activity and selectivity. This makes it particularly valuable in applications requiring high specificity, such as pharmaceutical development .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(4-methoxy-2-methylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO2/c1-7-6-9(14-3)4-5-10(7)11(12)8(2)13/h4-6,8,11,13H,12H2,1-3H3/t8-,11+/m1/s1

InChI Key

XTVFMXASCVKGGK-KCJUWKMLSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)[C@H]([C@@H](C)O)N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C(C)O)N

Origin of Product

United States

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